molecular formula C8H8N4 B4803832 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7221-69-4

7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4803832
CAS No.: 7221-69-4
M. Wt: 160.18 g/mol
InChI Key: LTQVYKXOLVPCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-containing bicyclic heterocycle characterized by a fused cyclopentane ring and a [1,2,4]triazolo[1,5-a]pyrimidine core. For example, cyclopenta-fused variants like 6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine (W4V) have been structurally characterized, revealing key features such as planar aromatic regions and hydrogen-bonding capabilities critical for target binding .

The compound’s synthetic route likely involves cyclocondensation strategies common to triazolopyrimidines, such as reactions between 3-amino-1,2,4-triazoles and 1,3-dicarbonyl equivalents . Modifications at the 2-, 5-, 6-, and 7-positions of the core scaffold are known to fine-tune bioactivity, enabling applications in oncology, antimicrobial therapy, and herbicide development .

Properties

IUPAC Name

1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-6-4-9-8-10-5-11-12(8)7(6)3-1/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQVYKXOLVPCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183943
Record name 7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7221-69-4
Record name 7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7221-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aminoazoles with β-ketoaldehydes or β-ketoacetals, leading to the formation of the desired triazolo-pyrimidine scaffold . The reaction conditions often include refluxing in solvents such as toluene or ethanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, reducing the formation of by-products and improving the overall scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Biological Activities

Research indicates that 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit various biological activities:

  • Anticancer Activity : Compounds in this class have shown promise as potential anticancer agents. Studies have demonstrated their ability to inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens. Its derivatives have shown significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives of this compound have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that may include:

  • Cyclization Reactions : These reactions form the core triazole-pyrimidine structure from suitable precursors such as hydrazines and carbonyl compounds.
  • Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Screening :
    • A derivative was tested against breast cancer cell lines and showed IC50 values in the low micromolar range. The mechanism involved the inhibition of specific kinases associated with cancer progression.
  • Antimicrobial Testing :
    • A series of derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. One compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Anti-inflammatory Activity :
    • In vivo studies demonstrated that a specific derivative reduced inflammation markers in animal models of arthritis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/Modifications Biological Activity Target/Mechanism References
7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine Cyclopenta-fused triazolopyrimidine Cyclopentane ring at e-position Underexplored (theoretical anticancer/antimicrobial potential inferred from class) Likely targets tubulin, kinases, or carbonic anhydrases
6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine (W4V) Cyclopenta-fused triazolopyrimidine Amino group at 8-position Antiproliferative (predicted) Hydrogen-bonding interactions with enzymatic targets
5q (Troxipide derivative) [1,2,4]Triazolo[1,5-a]pyrimidine Substituents at 2- and 7-positions Potent anticancer activity Tubulin polymerization inhibition
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides Triazolopyrimidine Sulfonamide at 2-position Herbicidal (e.g., ALS enzyme inhibition) Acetolactate synthase (ALS) inhibition
Indole-triazolopyrimidine hybrids Triazolopyrimidine linked to indole Indole moiety at 7-position Anticancer (IC50: 0.5–5 µM vs. MGC-803, HCT-116 cells) BRD4 or CDK2 inhibition
1,3,4-Thiadiazole-triazolopyrimidines Triazolopyrimidine with thiadiazole Thiadiazole at 2-position Antimicrobial (MIC: 4–16 µg/mL vs. S. aureus) Disruption of bacterial cell membranes

Key Comparative Insights

Structural Flexibility vs. Rigidity

  • In contrast, sulfonamide-substituted derivatives prioritize hydrogen-bonding interactions with ALS enzymes, favoring herbicidal activity .

Substituent-Driven Bioactivity

  • Anticancer activity is highly substituent-dependent. For example, compound 5q (with bulky aryl groups at the 7-position) inhibits tubulin polymerization at nanomolar concentrations, while indole hybrids (e.g., from ) target epigenetic regulators like BRD4 . The cyclopenta-fused scaffold’s bioactivity remains underexplored but may mimic these profiles if functionalized similarly.

Target Selectivity

  • Triazolopyrimidines with sulfonamide groups (e.g., 8a–8f) exhibit herbicidal selectivity via ALS inhibition, whereas antimicrobial derivatives (e.g., 1,3,4-thiadiazole hybrids) disrupt bacterial membranes . The cyclopenta-fused variant’s activity may align with kinase or carbonic anhydrase inhibition, as seen in related triazolopyrimidines .

Biological Activity

7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique bicyclic structure that combines a cyclopentane ring with a triazolopyrimidine moiety. The following sections detail its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include cyclization reactions of appropriate precursors. The methods may vary depending on the desired derivatives and functionalization patterns.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Compound H12 exhibited significant antiproliferative activities against human cancer cell lines MGC-803, HCT-116, and MCF-7 with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This compound was shown to inhibit the ERK signaling pathway and induce apoptosis in cancer cells .
  • Another study reported that derivatives of this compound demonstrated potent cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization and regulating cell cycle proteins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Compounds related to this structure have shown promising antibacterial and antifungal activities. For example, some derivatives were tested against Gram-positive and Gram-negative bacteria with varying degrees of success .

Antiviral Activity

Research indicates that certain derivatives may possess antiviral properties. For instance:

  • Some compounds were tested for their ability to inhibit the interaction between viral proteins in influenza A virus polymerase. These compounds showed potential as antiviral agents in plaque reduction assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Notable findings include:

Modification Effect on Activity
Substitution on the triazole ringEnhanced anticancer potency
Hydroxyl group additionIncreased solubility and bioavailability
Variation in alkyl groupsAltered antimicrobial efficacy

Case Studies

Several case studies have documented the effectiveness of this compound in various biological assays:

  • Anticancer Study : In a comparative study involving multiple derivatives of triazolo-pyrimidines, compound H12 was identified as a lead candidate due to its superior antiproliferative activity against multiple cancer cell lines.
  • Antimicrobial Evaluation : A series of derivatives were synthesized and screened against a panel of pathogens; certain modifications led to enhanced activity against resistant strains.

Q & A

Advanced Research Question

  • Temperature control : Cyclization steps require precise heating (e.g., 80–100°C) to avoid decomposition.
  • Catalyst selection : Bases like potassium carbonate improve condensation efficiency in DMF .
  • Workup protocols : Methanol precipitation removes unreacted aldehydes, while column chromatography isolates isomers (e.g., cis/trans cyclopentane ring conformers) .

What advanced analytical techniques are recommended for characterizing diastereomeric or tautomeric forms of this compound?

Advanced Research Question

  • 2D NMR (COSY, NOESY) : Resolves diastereomers by correlating proton-proton spatial relationships, particularly for cyclopentane ring protons .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in the solid state.
  • Dynamic NMR : Detects tautomerism (e.g., keto-enol equilibria) by monitoring temperature-dependent chemical shifts .

How do solvent polarity and pH influence the compound’s stability in biological assays?

Advanced Research Question

  • Polar aprotic solvents (e.g., DMSO) stabilize the compound in stock solutions but may induce aggregation in aqueous buffers.
  • Physiological pH (7.4) : Protonation of the triazole nitrogen enhances solubility but reduces blood-brain barrier penetration. Pre-formulation studies with surfactants (e.g., Tween-80) or cyclodextrins improve bioavailability .

What computational methods are suitable for predicting the compound’s pharmacokinetic and toxicological profiles?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model binding kinetics with targets like viral proteases or cannabinoid receptors .
  • ADMET prediction tools (e.g., SwissADME): Estimate logP, CYP450 inhibition, and hERG channel liabilities.
  • Density functional theory (DFT) : Calculates frontier molecular orbitals to predict metabolic oxidation sites .

How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Advanced Research Question

  • Directing groups : Install temporary protecting groups (e.g., Boc) on the triazole ring to steer electrophiles to the pyrimidine moiety.
  • Lewis acid catalysts : Use BF3·Et2O to enhance electrophilic attack at the electron-rich C5 position of the pyrimidine ring .

What in vitro and in vivo models are appropriate for evaluating its antiviral or anticancer potential?

Advanced Research Question

  • In vitro : Cell-based assays (e.g., SARS-CoV-2 pseudovirus entry inhibition) and enzyme inhibition studies (e.g., kinase panels) .
  • In vivo : Xenograft models for oncology or transgenic mice for neuroinflammation studies (given CB2 receptor activity) .

How can the compound’s photophysical properties be exploited for imaging or material science applications?

Advanced Research Question

  • Fluorescence tuning : Introduce electron-donating substituents (e.g., -NH2) to shift emission wavelengths for bioimaging .
  • Coordination chemistry : Explore metal complexes (e.g., with Cu2+ or Zn2+) for catalytic or conductive materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.